molecular formula C20H25N3O4S2 B11337067 N-[2-(propan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[2-(propan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11337067
M. Wt: 435.6 g/mol
InChI Key: IDWMIOWYWWLZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a phenyl group bearing a propan-2-yl carbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene-2-Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.

    Introduction of the Propan-2-yl Carbamoyl Group: This step involves carbamoylation reactions using isopropyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Biological Studies: It can be used to study the interaction of piperidine derivatives with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study various biochemical pathways.

Mechanism of Action

The mechanism of action of N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the thiophene-2-sulfonyl group can enhance binding affinity through additional interactions. The propan-2-yl carbamoyl group can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(METHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE
  • N-{2-[(ETHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the propan-2-yl carbamoyl group, which can impart different steric and electronic properties compared to its methyl or ethyl counterparts. This can result in different biological activities and binding affinities.

Properties

Molecular Formula

C20H25N3O4S2

Molecular Weight

435.6 g/mol

IUPAC Name

N-[2-(propan-2-ylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H25N3O4S2/c1-14(2)21-20(25)16-6-3-4-7-17(16)22-19(24)15-9-11-23(12-10-15)29(26,27)18-8-5-13-28-18/h3-8,13-15H,9-12H2,1-2H3,(H,21,25)(H,22,24)

InChI Key

IDWMIOWYWWLZPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.